molecular formula C16H14FN3O4 B7812597 [2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid

[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid

Cat. No.: B7812597
M. Wt: 331.30 g/mol
InChI Key: HXBHJOOOHYMUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid is a complex organic compound that combines the structural features of imidazo[1,2-a]pyridine and oxalic acid. The imidazo[1,2-a]pyridine scaffold is known for its significant pharmacological properties, making it a valuable structure in medicinal chemistry. The presence of the fluorophenyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves multistep reactions starting from readily available precursors One common method includes the condensation of 2-aminopyridine with 4-fluorobenzaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. The use of oxalic acid as a counterion can be achieved through acid-base reactions, ensuring the formation of the desired salt form.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s pharmacological properties make it a candidate for drug development. It has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The presence of the imidazo[1,2-a]pyridine core is particularly significant due to its known biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A core structure with significant pharmacological properties.

    4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit enhanced reactivity and biological activity.

    Methanamine derivatives: Compounds containing the methanamine group, known for their potential as intermediates in organic synthesis.

Uniqueness

[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine stands out due to the combination of the imidazo[1,2-a]pyridine core, the fluorophenyl group, and the methanamine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3.C2H2O4/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14;3-1(4)2(5)6/h1-8H,9,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBHJOOOHYMUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.